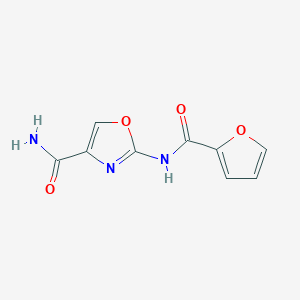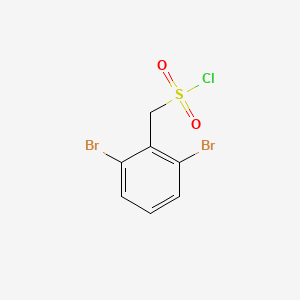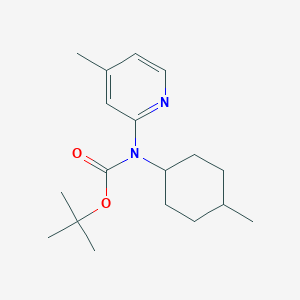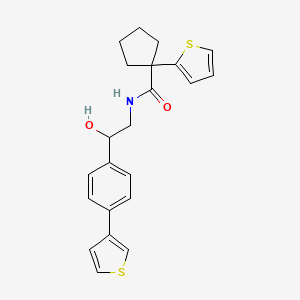
2-(Furan-2-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study reported the development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles .Molecular Structure Analysis
The molecular and electronic structures of similar compounds have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The compound crystallized in the monoclinic space group P2 1 /n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the literature. For example, deoxybenzoins have been extensively employed as useful precursors for the synthesis of various heterocyclic compounds . The reactivity of their methylene and carbonyl groups is synthetically valuable and can be further expanded by the addition of other functional groups .Wissenschaftliche Forschungsanwendungen
DNA Binding and Structural Analysis Compounds closely related to "2-(Furan-2-carboxamido)oxazole-4-carboxamide" have been studied for their DNA binding capabilities. For example, 2,5-Bis(4-guanylphenyl)furan, which shares a structural similarity to the mentioned compound, demonstrates enhanced DNA-binding affinity. This is attributed to its ability to make direct hydrogen bond interactions with DNA, a property explored for therapeutic potentials against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Synthesis and Biological Activity Research has also focused on the synthesis of new derivatives of "this compound" for biological applications. For instance, a study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent inhibitory effects against the enzyme tyrosinase, a target in the treatment of hyperpigmentation disorders. These compounds exhibited lower IC50 values compared to standard treatments, indicating their potential as effective tyrosinase inhibitors (Dige et al., 2019).
Catalysis and Synthesis of Heterocycles Another research avenue explores the use of related furan and oxazole compounds in catalytic processes to synthesize heterocyclic structures. A notable example is the gold-catalyzed synthesis of 2,4-disubstituted oxazoles, demonstrating the utility of these compounds in developing novel synthetic methodologies for constructing complex molecules (Luo et al., 2012).
Energetic Materials Development Further, compounds containing oxazole and furan rings, such as "this compound," have been explored for their potential in creating high-performance energetic materials. These studies involve understanding the structural properties that contribute to the energy content and stability of the materials, aiming to develop safer and more efficient energetic compounds (Zhang & Shreeve, 2014).
Neuropharmacological Applications Additionally, derivatives of "this compound" have been synthesized and evaluated for their neuropharmacological properties, including potential antidepressant and anti-anxiety effects. This highlights the compound's relevance in the development of new therapeutic agents for mental health disorders (Kumar, 2013).
Wirkmechanismus
Target of Action
The primary targets of 2-(Furan-2-carboxamido)oxazole-4-carboxamide Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas .
Mode of Action
The specific mode of action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
The exact biochemical pathways affected by This compound Furan derivatives have been noted for their potential in the realm of medicinal chemistry, particularly in the creation of innovative antibacterial agents .
Result of Action
The molecular and cellular effects of the action of This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-7(13)5-4-16-9(11-5)12-8(14)6-2-1-3-15-6/h1-4H,(H2,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUUFREQCELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)
![2-Chloro-N-[2-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2596973.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
